Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14658937
InChI: InChI=1S/C12H10FN3O4/c1-20-12(17)10-7-15(14-11(10)16(18)19)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C12H10FN3O4
Molecular Weight: 279.22 g/mol

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14658937

Molecular Formula: C12H10FN3O4

Molecular Weight: 279.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C12H10FN3O4
Molecular Weight 279.22 g/mol
IUPAC Name methyl 1-[(4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylate
Standard InChI InChI=1S/C12H10FN3O4/c1-20-12(17)10-7-15(14-11(10)16(18)19)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Standard InChI Key QXGSDQRTRUDURU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(C=C2)F

Introduction

Chemical Structure and Molecular Properties

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has the molecular formula C₁₂H₁₀FN₃O₄ and a molecular weight of 279.22 g/mol . The compound’s structure is defined by a pyrazole core substituted with functional groups that influence its reactivity and interactions. The nitro group at C3 enhances electrophilic character, while the 4-fluorobenzyl moiety introduces steric bulk and modulates solubility. The methyl carboxylate ester at C4 provides a handle for further chemical modifications.

The compound’s SMILES notation is COC(=O)C1=CN(N=C1N+[O-])CC2=CC=C(C=C2)F, reflecting its precise atomic connectivity . Key physical properties include a boiling point of 384.5±27.0°C and a density of 1.4±0.1 g/cm³ . These properties are critical for determining its behavior in synthetic and application contexts.

PropertyValueSource
Molecular FormulaC₁₂H₁₀FN₃O₄
Molecular Weight279.22 g/mol
Boiling Point384.5±27.0°C
Density1.4±0.1 g/cm³
SMILESCOC(=O)C1=CN(N=C1N+[O-])CC2=CC=C(C=C2)F

Synthesis and Reaction Pathways

The synthesis of methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves a multi-step process. A common route begins with the nitration of a pre-functionalized pyrazole precursor, followed by benzylation and esterification. For example:

  • Nitration: Introduction of the nitro group at C3 using nitric acid or a nitrating agent.

  • Benzylation: Attachment of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions.

  • Esterification: Conversion of a carboxylic acid intermediate to the methyl ester using methanol under acidic conditions .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature (often 80–120°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., palladium for coupling reactions) are carefully controlled to minimize side products .

Biological Activity and Mechanisms

Pyrazole derivatives are renowned for their diverse biological activities. While specific data on methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate remains limited, structural analogs provide insights into its potential effects:

Antimicrobial Properties

Nitro-substituted pyrazoles exhibit broad-spectrum antimicrobial activity. For instance, analogs like methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The nitro group’s redox activity generates reactive oxygen species (ROS), disrupting microbial cell membranes .

Comparative Analysis with Structural Analogs

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate differs from related compounds in its substitution pattern:

CompoundMolecular FormulaKey DifferencesBiological Activity
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylateC₁₂H₁₀FN₃O₄Fluorine at ortho positionEnhanced antimicrobial activity
Methyl 1-(3-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylateC₁₂H₁₁N₃O₄Methyl group instead of fluorineLower solubility in polar solvents
Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylateC₁₂H₁₀ClN₃O₄Chlorine substituentHigher cytotoxicity

The para-fluorine configuration in methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate optimizes electronic effects for target binding while maintaining moderate solubility .

Applications in Pharmaceutical and Materials Science

Drug Development

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its nitro group can be reduced to an amine, enabling the synthesis of heterocyclic scaffolds for combinatorial libraries .

Agrochemicals

Pyrazole derivatives are employed in herbicides and fungicides. The fluorine atom enhances environmental stability, making it suitable for field applications .

Materials Science

The compound’s rigid structure and nitro group contribute to its use in energetic materials and fluorescent probes .

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